molecular formula C19H18N2O4 B050995 (E)-2-(((Methoxycarbonyl)(4-methoxyphenyl)amino)methylene)-1-methyl-3(2H)-indolone CAS No. 113917-64-9

(E)-2-(((Methoxycarbonyl)(4-methoxyphenyl)amino)methylene)-1-methyl-3(2H)-indolone

Cat. No. B050995
M. Wt: 338.4 g/mol
InChI Key: LFEXUUISLYRGKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(((Methoxycarbonyl)(4-methoxyphenyl)amino)methylene)-1-methyl-3(2H)-indolone, also known as MMPI, is a synthetic compound that belongs to the family of indole derivatives. It has been extensively studied for its potential applications in scientific research due to its unique properties.

Scientific Research Applications

(E)-2-(((Methoxycarbonyl)(4-methoxyphenyl)amino)methylene)-1-methyl-3(2H)-indolone has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in cancer cell invasion and metastasis. (E)-2-(((Methoxycarbonyl)(4-methoxyphenyl)amino)methylene)-1-methyl-3(2H)-indolone has also been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells.

Mechanism Of Action

The mechanism of action of (E)-2-(((Methoxycarbonyl)(4-methoxyphenyl)amino)methylene)-1-methyl-3(2H)-indolone involves the inhibition of MMPs, which are enzymes that break down the extracellular matrix (ECM) in tissues. By inhibiting MMPs, (E)-2-(((Methoxycarbonyl)(4-methoxyphenyl)amino)methylene)-1-methyl-3(2H)-indolone prevents the degradation of the ECM and reduces cancer cell invasion and metastasis. (E)-2-(((Methoxycarbonyl)(4-methoxyphenyl)amino)methylene)-1-methyl-3(2H)-indolone also induces apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

(E)-2-(((Methoxycarbonyl)(4-methoxyphenyl)amino)methylene)-1-methyl-3(2H)-indolone has been shown to have a variety of biochemical and physiological effects, including the inhibition of MMP activity, the induction of apoptosis in cancer cells, and the inhibition of cancer cell growth. It has also been shown to have anti-inflammatory properties and to reduce the expression of inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One of the main advantages of (E)-2-(((Methoxycarbonyl)(4-methoxyphenyl)amino)methylene)-1-methyl-3(2H)-indolone is its potential as a therapeutic agent for cancer treatment. It has been shown to be effective in inhibiting cancer cell growth and metastasis in preclinical studies. However, one of the limitations of (E)-2-(((Methoxycarbonyl)(4-methoxyphenyl)amino)methylene)-1-methyl-3(2H)-indolone is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for (E)-2-(((Methoxycarbonyl)(4-methoxyphenyl)amino)methylene)-1-methyl-3(2H)-indolone research, including the development of more effective synthesis methods to improve its solubility and bioavailability. Additionally, further studies are needed to determine the optimal dosage and administration route for (E)-2-(((Methoxycarbonyl)(4-methoxyphenyl)amino)methylene)-1-methyl-3(2H)-indolone in cancer treatment. Finally, more research is needed to investigate the potential applications of (E)-2-(((Methoxycarbonyl)(4-methoxyphenyl)amino)methylene)-1-methyl-3(2H)-indolone in other areas of scientific research, such as inflammation and autoimmune diseases.
Conclusion:
In conclusion, (E)-2-(((Methoxycarbonyl)(4-methoxyphenyl)amino)methylene)-1-methyl-3(2H)-indolone is a synthetic compound that has shown promise for its potential applications in scientific research, particularly in the field of cancer research. It has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of (E)-2-(((Methoxycarbonyl)(4-methoxyphenyl)amino)methylene)-1-methyl-3(2H)-indolone as a therapeutic agent for cancer treatment and other areas of scientific research.

Synthesis Methods

(E)-2-(((Methoxycarbonyl)(4-methoxyphenyl)amino)methylene)-1-methyl-3(2H)-indolone can be synthesized using a variety of methods, including the condensation of 4-methoxybenzaldehyde with methyl anthranilate in the presence of a base, followed by the addition of an acid chloride and a base to form the final product. Another method involves the reaction of 4-methoxybenzaldehyde with methyl anthranilate in the presence of an acid catalyst, followed by the addition of an acid chloride and a base to form (E)-2-(((Methoxycarbonyl)(4-methoxyphenyl)amino)methylene)-1-methyl-3(2H)-indolone.

properties

CAS RN

113917-64-9

Product Name

(E)-2-(((Methoxycarbonyl)(4-methoxyphenyl)amino)methylene)-1-methyl-3(2H)-indolone

Molecular Formula

C19H18N2O4

Molecular Weight

338.4 g/mol

IUPAC Name

methyl 2-(3-hydroxy-1-methylindol-2-yl)-2-(4-methoxyphenyl)iminoacetate

InChI

InChI=1S/C19H18N2O4/c1-21-15-7-5-4-6-14(15)18(22)17(21)16(19(23)25-3)20-12-8-10-13(24-2)11-9-12/h4-11,22H,1-3H3

InChI Key

LFEXUUISLYRGKB-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C(=C1C(=NC3=CC=C(C=C3)OC)C(=O)OC)O

Canonical SMILES

CN1C2=CC=CC=C2C(=C1C(=NC3=CC=C(C=C3)OC)C(=O)OC)O

synonyms

methyl (2E)-2-[(4-methoxyphenyl)amino]-2-(1-methyl-3-oxo-indol-2-ylide ne)acetate

Origin of Product

United States

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